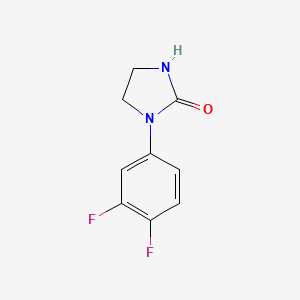

1-(3,4-Difluorophenyl)-imidazolidin-2-one

Description

1-(3,4-Difluorophenyl)-imidazolidin-2-one is a heterocyclic compound featuring an imidazolidinone core substituted with a 3,4-difluorophenyl group at the N1 position. The compound’s structure combines the electron-deficient nature of the difluorophenyl moiety with the hydrogen-bonding capability of the imidazolidinone ring, making it relevant in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions between fluorinated aromatic aldehydes and urea derivatives under nitrogen atmosphere, as exemplified by methods using sodium metabisulfite and dry DMF . The 3,4-difluoro substitution pattern on the phenyl ring enhances electronic polarization, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

1-(3,4-difluorophenyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYRSKAMOPWACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-imidazolidin-2-one typically involves the reaction of 3,4-difluoroaniline with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, biocatalytic methods employing engineered enzymes have been explored to achieve high enantioselectivity and efficiency in the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-imidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazolidinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazolidinone products.

Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions include various substituted imidazolidinones and their derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-(3,4-Difluorophenyl)-imidazolidin-2-one has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry: The compound finds applications in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-imidazolidin-2-one involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The imidazolidinone ring may also contribute to the compound’s stability and bioavailability. Detailed studies on the molecular pathways involved are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole

- Structure : Contains a single fluorine atom at the para position of the phenyl ring.

- Key Differences: Reduced electron-withdrawing effects compared to the 3,4-difluoro analog. The mono-fluoro substitution leads to lower dipole moments and altered solubility in polar solvents.

- Synthesis : Prepared via condensation of 4-fluorobenzaldehyde with benzil and ammonium acetate .

4,5-Diphenyl-2-(2,4,6-trifluorophenyl)-1H-imidazole

- Structure : Features a trifluorophenyl group with fluorine atoms at ortho, meta, and para positions.

- Key Differences : Increased electron-withdrawing effects due to three fluorine atoms, enhancing oxidative stability but reducing nucleophilic aromatic substitution reactivity. The steric bulk of trifluoro substitution may hinder π-π stacking interactions .

2-[3,5-Difluoro-2,4,6-tri(1H-imidazol-1-yl)phenyl]-4H-chromen-4-one

Modifications to the Imidazolidinone Core

1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one

- Structure : Replaces the difluorophenyl group with a thiadiazolyl-trifluoromethyl moiety.

- Key Differences : The trifluoromethyl group increases lipophilicity (ClogP ≈ 2.8), enhancing membrane permeability. The thiadiazole ring introduces sulfur-based hydrogen-bond acceptors, altering binding affinities in biological targets .

3-(3',4'-Dimethyl-biphenyl-2-yl)-4-methyl-1-(trifluoromethyl)imidazolidin-2-one

- Structure: Contains a trifluoromethyl group on the imidazolidinone nitrogen and a biphenyl substituent.

- Key Differences : The CF$_3$ group stabilizes the ring via strong inductive effects, increasing thermal stability (melting point >200°C). Palladium-catalyzed coupling steps are required for biphenyl integration, complicating synthesis .

Functional Group Additions

1-{2-[(2-Fluorophenyl)amino]ethyl}imidazolidin-2-one

- Structure: Incorporates an aminoethyl linker between the imidazolidinone and a 2-fluorophenyl group.

- Key Differences : The linker introduces conformational flexibility, enabling diverse binding modes. However, the amine group increases susceptibility to metabolic oxidation compared to the parent compound .

Physicochemical and Electronic Properties

Table 1: Comparative Analysis of Key Parameters

Calculated using DFT methods (B3LYP/6-31G) .

Biological Activity

1-(3,4-Difluorophenyl)-imidazolidin-2-one (CAS No. 162748-23-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₈F₂N₂O

- Molecular Weight : 186.17 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that imidazolidin-2-one derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various derivatives against human prostate adenocarcinoma (PC3) and embryonic kidney (HEK293) cell lines. The results showed that this compound demonstrated a notable inhibitory effect on cell viability, with IC50 values indicating potent activity against cancer cells .

Antifungal Activity

Another area of research focused on the antifungal properties of this compound. In vitro assays revealed that it effectively inhibited the growth of various Candida species, highlighting its potential as an antifungal agent. The mechanism appears to involve disruption of fungal cell wall integrity and interference with metabolic pathways crucial for fungal survival .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.

- Disruption of Cell Signaling Pathways : It has been suggested that the compound interferes with signaling pathways that regulate cell division and apoptosis.

Research indicates that these mechanisms are mediated through interactions with specific molecular targets, leading to altered cellular responses .

Study 1: Cytotoxicity Assay

In a controlled experiment, PC3 and HEK293 cells were treated with varying concentrations of this compound. The MTS assay was employed to measure cell viability post-treatment. The findings suggested a dose-dependent response, with significant reductions in cell viability observed at higher concentrations (p < 0.05) compared to control groups .

| Concentration (µM) | PC3 Cell Viability (%) | HEK293 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 25 | 60 | 70 |

| 50 | 30 | 50 |

Study 2: Antifungal Efficacy

A separate study assessed the antifungal efficacy against Candida albicans. The compound was tested at various concentrations, revealing a minimum inhibitory concentration (MIC) that demonstrated effective fungal growth inhibition.

| Compound Concentration (µg/mL) | C. albicans Growth (% Inhibition) |

|---|---|

| 0 | 0 |

| 5 | 40 |

| 10 | 70 |

| 20 | >90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.